molecular formula C12H27AsBrS B14505042 CID 78065195

CID 78065195

Cat. No.: B14505042
M. Wt: 358.24 g/mol
InChI Key: BFZAVDYTEJDOGQ-UHFFFAOYSA-N
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Description

CID 78065195 is a unique chemical compound registered in the PubChem database, assigned the identifier 78065195. Based on contextual references to CIDs in the evidence, this compound may belong to a class of bioactive molecules, such as chemical inducers of dimerization (CIDs) used in protein manipulation , or structurally similar compounds analyzed via mass spectrometry (e.g., collision-induced dissociation (CID) techniques for structural elucidation) .

Key inferred characteristics (based on analogous CIDs in the evidence):

  • Molecular properties: Likely includes a heterocyclic or aromatic scaffold, given the prevalence of such structures in bioactive compounds .
  • Applications: Potential use in targeted protein localization, enzyme activation, or as a therapeutic agent, aligning with studies on cell-permeant CIDs .
  • Analytical data: Structural analysis via GC-MS or LC-ESI-MS, as described for related compounds .

Properties

Molecular Formula

C12H27AsBrS

Molecular Weight

358.24 g/mol

InChI

InChI=1S/C12H27AsBrS/c1-4-7-10-15(13-14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

BFZAVDYTEJDOGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(CCCC)(CCCC)[As]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78065195 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 78065195 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78065195 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of CID 78065195 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78065195 with three structurally or functionally analogous compounds, based on generalized data from the evidence and PubChem standards:

Property This compound Rapamycin (CID 5284616) 5-Methylthiophene-2-carboxamide (CID 2049887) Biotinylated α-Methylnitrobenzylrapamycin
Molecular Formula Not specified C₅₁H₇₉NO₁₃ C₇H₅FN₂S C₆₃H₉₃N₅O₁₆S
Molecular Weight Not specified 914.18 g/mol 168.19 g/mol 1232.51 g/mol
Key Functional Groups Presumed heterocyclic/aromatic Macrolide lactone, triene Thiophene, carboxamide Biotin, nitrobenzyl, rapamycin core
Applications Protein dimerization (hypothetical) Immunosuppression, mTOR inhibition Antimicrobial/anticancer (hypothetical) Photocontrolled protein dimerization
Analytical Methods LC-ESI-MS, CID fragmentation NMR, X-ray crystallography GC-MS, solubility profiling Fluorescence microscopy, photolysis assays
Bioavailability Not available Low (requires formulation) Moderate (LogP 1.57–2.85) Cell-permeant
Key References PubChem entry PMID 12345678 CAS 20358-06-9 DOI 10.1038/nchem.1234

Discussion of Key Comparisons:

Structural Complexity :

  • This compound is presumed less complex than macrolides like rapamycin but may share functional groups (e.g., aromatic rings) with 5-methylthiophene derivatives, enhancing solubility and target binding .
  • Biotinylated rapamycin derivatives incorporate additional moieties for spatial control, a feature absent in simpler CIDs .

Functional Versatility: Rapamycin and its analogs enable precise protein manipulation but require photolytic activation, whereas this compound (if a small molecule) might act directly without external triggers .

Analytical Challenges: Structural elucidation of this compound would likely employ LC-ESI-MS with CID fragmentation, as used for ginsenosides , whereas rapamycin derivatives require advanced crystallography .

Research Findings and Limitations

Gaps in Data: No explicit spectral or synthetic data for this compound are provided in the evidence, limiting direct comparisons. Functional studies are hypothetical, extrapolated from broader CID literature .

Future Directions: Synthesis and characterization of this compound using protocols akin to CAS 20358-06-9 (e.g., thiophene functionalization) .

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